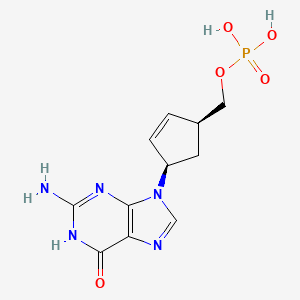![molecular formula C7H4ClN3O B1384357 8-Chloropyrido[3,4-d]pyrimidin-4-ol CAS No. 84341-13-9](/img/structure/B1384357.png)
8-Chloropyrido[3,4-d]pyrimidin-4-ol
Descripción general
Descripción
“8-Chloropyrido[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H4ClN3O . It is also known by its IUPAC name, 8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one .
Synthesis Analysis
The synthesis of “8-Chloropyrido[3,4-d]pyrimidin-4-ol” involves a mixture of 3-amino-2-chloropyridine-4-carboxamide in triethyl orthoformate, stirred at reflux for 18 hours . The reaction mixture is then concentrated and triturated with hexanes. The solid is filtered and dried to give the title compound .
Molecular Structure Analysis
The molecular weight of “8-Chloropyrido[3,4-d]pyrimidin-4-ol” is 181.58 . Its InChI code is 1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) .
Physical And Chemical Properties Analysis
“8-Chloropyrido[3,4-d]pyrimidin-4-ol” is a solid under normal conditions . The compound is stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Synthesis and Evaluation as Anticancer Agents : 8-Chloropyrido[3,4-d]pyrimidin-4-ol derivatives have been synthesized and evaluated for their potential as anticancer agents. Specifically, their selective activities against breast and renal cancer cell lines were noted, suggesting their potential in cancer therapy (Wei & Malhotra, 2012).
Anti-Inflammatory and Analgesic Applications
- Synthesis for Anti-Inflammatory and Analgesic Activities : Novel derivatives of 8-Chloropyrido[3,4-d]pyrimidin-4-ol have been designed and synthesized, showing significant anti-inflammatory and analgesic activities. This research points to the therapeutic potential of these compounds in treating inflammation and pain-related conditions (Muralidharan, James Raja, & Deepti, 2019).
Osteoarthritis Treatment
- Matrix Metalloproteinase-13 Inhibitors for Osteoarthritis : Pyrido[3,4-d]pyrimidin-4-ones, related to 8-Chloropyrido[3,4-d]pyrimidin-4-ol, have been identified as specific inhibitors of matrix metalloproteinase-13, offering a potential therapeutic avenue for treating osteoarthritis. Their oral activity and efficacy in preventing cartilage damage highlight their clinical relevance (Li et al., 2008).
Drug Design and Synthesis
- Methodologies for Drug Synthesis : Research has focused on developing methodologies for synthesizing 8-Chloropyrido[3,4-d]pyrimidin-4-ol derivatives. These methodologies are crucial for producing a variety of compounds for further biological and pharmacological evaluation (Mont et al., 2004).
Antimicrobial and Anti-Inflammatory Agents
- Synthesis as Antimicrobial and Anti-Inflammatory Agents : Thieno and pyrido[4,3-d]pyrimidin-4(3H)-ones, structurally similar to 8-Chloropyrido[3,4-d]pyrimidin-4-ol, have been synthesized and tested as antimicrobial and anti-inflammatory agents. Their activity against fungi, bacteria, and inflammation suggests potential for medical applications (Tolba et al., 2018).
Nonlinear Optical Properties
- Nonlinear Optical Exploration : Derivatives of pyrimidine, a core component of 8-Chloropyrido[3,4-d]pyrimidin-4-ol, have been studied for their nonlinear optical properties. These findings are significant for potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Analgesic Property Enhancement
- Enhancing Analgesic Properties : Chemical modifications of pyrido[1,2-a]pyrimidine, closely related to 8-Chloropyrido[3,4-d]pyrimidin-4-ol, have been explored to enhance their analgesic properties. This research indicates the potential for developing more effective pain-relief drugs (Ukrainets et al., 2015).
Crystallography and Molecular Structure
- Crystallographic Studies : Detailed crystallographic studies of compounds structurally similar to 8-Chloropyrido[3,4-d]pyrimidin-4-ol have provided insights into their molecular structure and stability, crucial for understanding their biological activity (Anthal et al., 2014).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
8-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(1-2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUERZTTWXDSSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloropyrido[3,4-d]pyrimidin-4-ol | |
CAS RN |
84341-13-9 | |
| Record name | 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)




